(aS)-PH-797804

Description

PH-797804 has been investigated for the treatment of Osteoarthritis.

PH-797804 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

an NSAID; structure in first source

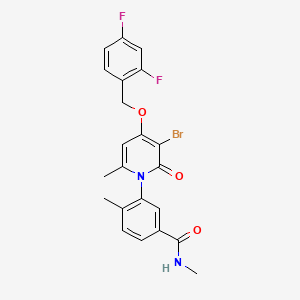

Structure

3D Structure

Properties

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(aS)-PH-797804 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of (aS)-PH-797804

Introduction

This compound, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a potent and highly selective, orally bioavailable inhibitor of the p38 mitogen-activated protein (MAP) kinase.[1][2] It belongs to a novel class of N-aryl pyridinone inhibitors developed for the treatment of inflammatory diseases.[3][4] The discovery of PH-797804 was the result of systematic structural modifications of a high-throughput screening (HTS) lead.[3][5]

A key feature of PH-797804 is its atropisomerism. Due to restricted rotation around the bond connecting the pyridinone and the N-phenyl ring, the molecule exists as two stable, non-interconverting atropisomers.[1] Molecular modeling predicted, and subsequent experiments confirmed, that the (aS) isomer is substantially more potent than the (aR) isomer, binding more favorably to the p38α kinase.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The data highlights its potency and selectivity for p38 MAP kinase isoforms.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Assay | Species | IC50 / Ki | Value (nM) | Reference |

| p38α MAP Kinase | Human | IC50 | 26 | [6][7][8] |

| p38α MAP Kinase | Human | Ki | 5.8 | [7] |

| p38β MAP Kinase | Human | IC50 | 102 | [6][8] |

| p38β MAP Kinase | Human | Ki | 40 | [7] |

| p38 Kinase Activity (HSP27 Phos.) | Human (U937 cells) | IC50 | 1.1 | [7][8] |

| LPS-induced TNF-α Production | Human (U937 cells) | IC50 | 5.9 | [7][8] |

| LPS-induced TNF-α Production | Human (Monocytes) | IC50 | 3.4 | [8] |

| LPS-induced TNF-α Release | Human (PBMCs) | IC50 | 15 | [8] |

| RANKL/M-CSF-induced Osteoclastogenesis | Rat (Bone Marrow) | IC50 | 3 | [7][8] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 (mg/kg) | Reference |

| LPS-induced TNF-α Release | Rat | Inhibition | 0.07 | [7][8] |

| LPS-induced TNF-α Release | Cynomolgus Monkey | Inhibition | 0.095 | [7][8] |

Mechanism of Action: Selective p38 MAP Kinase Inhibition

This compound is an ATP-competitive inhibitor that selectively targets the p38 MAP kinase pathway.[7][9] This pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[10] By inhibiting p38α and p38β, PH-797804 effectively suppresses these inflammatory responses.[7][10] The compound demonstrates high selectivity, with no significant inhibition of other MAP kinase family members like JNK or ERK pathways at concentrations up to 1 µM.[7][8]

The defining characteristic of PH-797804 is its axial chirality. Steric hindrance between the pyridinone carbonyl and methyl groups on the two aromatic rings restricts rotation, creating a high energy barrier (>30 kcal/mol) and resulting in two stable atropisomers.[1] The (aS) isomer, PH-797804, is over 100-fold more potent than its (aR) counterpart, as the latter configuration results in significant steric clashes with the p38α kinase binding site.[1]

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Discovery and Synthesis

The discovery of PH-797804 originated from an N-aryl pyridinone HTS hit.[4][5] Structure-activity relationship (SAR) studies led to the optimization of this scaffold. Key modifications included exploring substituents on the N-phenyl ring, which identified the 2,5-disubstituted pattern as optimal, and investigating the nature of the 2-substituent, where small lipophilic groups were favored.[5] These efforts culminated in the identification of the racemic compound, which was later resolved to yield the highly potent (aS) atropisomer.[3][5]

The synthesis involves a multi-step process. A key step is the coupling of a substituted phenylboronic acid with a brominated pyridinone core. The final chiral separation of the atropisomers is crucial to isolate the active this compound. An alternative approach utilizing enzymatic resolution was also explored to improve the efficiency of the chiral synthesis.[5]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

p38α MAP Kinase Enzymatic Assay

The potency of this compound against p38α kinase was determined using a standardized kinase activity assay.[11]

-

Enzyme Activation : Recombinant non-activated human p38α MAP kinase is activated by treatment with a constitutively active recombinant MKK6.[11]

-

Assay Reaction : The activated p38α is incubated with a specific substrate (e.g., recombinant human MAPKAP-K2) in the presence of ATP (spiked with γ-³²P-ATP) and varying concentrations of the inhibitor (PH-797804).

-

Quantification : The reaction is allowed to proceed for a defined period at a controlled temperature. It is then stopped, and the incorporation of the radioactive phosphate into the substrate is measured.

-

IC50 Determination : The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

LPS-Induced TNF-α Production Assay in Human Monocytic U937 Cells

This cellular assay measures the ability of the compound to inhibit the inflammatory response in a relevant cell line.[7][8][11]

-

Cell Culture : Human monocytic U937 cells are cultured in appropriate media and seeded into multi-well plates.

-

Compound Treatment : Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulation : Lipopolysaccharide (LPS) is added to the wells to stimulate the inflammatory cascade and induce TNF-α production.

-

Incubation : The cells are incubated for a further period (e.g., 4-18 hours) to allow for cytokine release.[8]

-

TNF-α Measurement : The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

-

IC50 Calculation : The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit LPS-induced TNF-α production by 50%.

Caption: Workflow for the LPS-induced TNF-α cellular assay.

References

- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PH-797804 - Wikipedia [en.wikipedia.org]

- 3. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. discovery-of-ph-797804-a-highly-selective-and-potent-inhibitor-of-p38-map-kinase - Ask this paper | Bohrium [bohrium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of p38 MAPK in the brain through nasal administration of p38 inhibitor loaded in chitosan nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

An In-depth Technical Guide on the Core Mechanism of Action of (aS)-PH-797804, a Selective p38 MAPK Inhibitor

Introduction

(aS)-PH-797804 is a potent and selective small molecule inhibitor that has been investigated for its anti-inflammatory properties.[1][2] Contrary to the potential misconception of it being a Spleen Tyrosine Kinase (Syk) inhibitor, extensive research has characterized this compound as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Inhibition of p38 MAPK

This compound functions as an ATP-competitive inhibitor of p38α and p38β MAPK.[3] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition by this compound leads to a reduction in the production of pro-inflammatory cytokines.[4] The "(aS)" designation refers to the specific atropisomer that is significantly more potent in its inhibitory activity.[5] Molecular modeling and X-ray diffraction studies have confirmed that the aS isomer binds favorably to the p38α kinase, while the aR isomer encounters steric hindrance.[5]

Molecular Target and Binding

The primary molecular targets of this compound are the α and β isoforms of p38 MAPK. It exhibits high affinity for the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| p38α | Cell-free kinase assay | 26[1][3][4] | 5.8[3] | Highly potent inhibition. |

| p38β | Cell-free kinase assay | 102[1][4] | 40[3] | 4-fold less selective for p38β compared to p38α.[4] |

| JNK2 | Not specified | No inhibition | Not specified | Does not inhibit JNK2.[3][4] |

| Various Kinases (CDK2, ERK2, IKK1, etc.) | Not specified | >200,000 | Not specified | Demonstrates high specificity for p38 MAPK.[3] |

Table 2: Cellular and In Vivo Activity of this compound

| Model System | Assay | IC50 / ED50 | Notes |

| Human Monocytic U937 Cells | LPS-induced TNF-α production | 5.9 nM[3][4] | Demonstrates potent anti-inflammatory activity in a cellular context. |

| Human Monocytic U937 Cells | p38 kinase activity | 1.1 nM[3][4] | Direct inhibition of the target in a cellular environment. |

| Primary Rat Bone Marrow Cells | RANKL- and M-CSF-induced osteoclast formation | 3 nM[3][4] | Suggests potential therapeutic applications in bone-related inflammatory conditions. |

| Rat (in vivo) | Systemic endotoxin-induced inflammation | ED50 = 0.07 mg/kg[3][4] | Effective inhibition of acute inflammatory responses. |

| Cynomolgus Monkeys (in vivo) | Systemic endotoxin-induced inflammation | ED50 = 0.095 mg/kg[3][4] | Demonstrates in vivo efficacy in a primate model. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

p38α/β Kinase Assays (Cell-Free)

-

Objective: To determine the direct inhibitory activity of this compound on purified p38α and p38β kinases.

-

Methodology:

-

Recombinant human p38α or p38β enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at varying concentrations to the reaction mixture.

-

The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods such as radioactive ATP (³²P-ATP) incorporation followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA-based format.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

LPS-Induced TNF-α Production in U937 Cells

-

Objective: To assess the anti-inflammatory effect of this compound in a human cell line.

-

Methodology:

-

Human monocytic U937 cells are cultured under standard conditions.

-

Cells are pre-incubated with various concentrations of this compound for a specified time.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

After an incubation period, the cell supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

-

IC50 values are determined by analyzing the dose-dependent inhibition of TNF-α production.

-

In Vivo Models of Inflammation

-

Objective: To evaluate the efficacy of this compound in animal models of inflammation.

-

Methodology (Rat Model):

-

Sprague-Dawley rats are administered this compound orally at various doses.

-

After a defined period, a systemic inflammatory response is induced by intraperitoneal injection of endotoxin (LPS).

-

Blood samples are collected at specific time points post-LPS administration.

-

Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

-

The dose-response relationship is analyzed to determine the ED50 value.

-

Visualizations

Signaling Pathway

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A generalized workflow for the characterization of this compound's mechanism of action.

Logical Relationship

Caption: The logical cascade of this compound's mechanism of action.

This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated anti-inflammatory properties in a range of preclinical models. Its mechanism of action is centered on the competitive inhibition of ATP binding to p38α and p38β, leading to the suppression of the downstream inflammatory signaling cascade. The data presented in this guide underscore the specific nature of its interaction with p38 MAPK and provide a foundation for further research and development in the context of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PH-797804 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (aS)-PH-797804 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a potent and highly selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with particular activity against the α and β isoforms.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated role in inflammation research. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows. The information presented herein is collated from a range of preclinical and clinical studies, highlighting the potential of this compound as a therapeutic agent for inflammatory diseases.

Introduction to p38 MAPK and Inflammation

The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory stimuli and environmental stress.[3][4] Upon activation by upstream kinases, p38 MAPKs phosphorylate a variety of downstream targets, including other kinases and transcription factors. This signaling cascade leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of the inflammatory response.[3][5] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[6][7][8] Consequently, inhibitors of p38 MAPK, such as this compound, represent a promising therapeutic strategy for these conditions.[6]

This compound: Mechanism of Action and Selectivity

This compound is the (aS)-atropisomer of PH-797804, which is significantly more potent than its (aR)-atropisomer.[9] It acts as a selective inhibitor of p38α and p38β MAPK.[1][2] The high selectivity of this compound is attributed to its unique binding mode to the p38α kinase, which involves a bidentate hydrogen bond formation with the kinase hinge region and the occupation of a buried hydrophobic pocket.[6][10] This specific interaction is not readily accommodated by other kinases, contributing to its exceptional selectivity profile.[6][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| p38α MAPK | Biochemical Kinase Assay | 26 | 5.8 | [2] |

| p38β MAPK | Biochemical Kinase Assay | 102 | 40 | [2] |

Table 2: Kinase Selectivity of this compound

| Kinase | Fold Selectivity vs. p38α | Reference(s) |

| JNK2 | >100 | [11] |

| ERK2 | >7692 | [12] |

| A panel of 71 other kinases | >100 | [13] |

Table 3: Cellular Activity of this compound

| Cell Type | Assay | Endpoint | IC50 (nM) | Reference(s) |

| Human Monocytic U937 Cells | LPS-induced | p38 Kinase Activity | 1.1 | [2] |

| Human Monocytic U937 Cells | LPS-induced | TNF-α Production | 5.9 | [2] |

| Primary Rat Bone Marrow Cells | RANKL- and M-CSF-induced | Osteoclast Formation | 3 | [2] |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Endpoint | ED50 (mg/kg) | Reference(s) |

| Rat Streptococcal Cell Wall-Induced Arthritis | Reduction in Joint Inflammation | 0.07 | [2] |

| Cynomolgus Monkey Endotoxin Challenge | Inhibition of LPS-induced TNF-α | 0.095 | [2] |

Table 5: Clinical Efficacy of PH-797804 in Moderate to Severe COPD (6-week study)

| Dose | Change from Baseline in Trough FEV1 (Liters) vs. Placebo | 95% Bayesian CI | p-value | Reference(s) |

| 3 mg once daily | 0.086 | 0.008 to 0.164 | <0.05 | [4][14] |

| 6 mg once daily | 0.093 | 0.018 to 0.166 | <0.05 | [4][14] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Inflammation

The following diagram illustrates the central role of the p38 MAPK pathway in mediating inflammatory responses.

References

- 1. Streptococcal cell wall arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intravenous Endotoxin Challenge in Healthy Humans: An Experimental Platform to Investigate and Modulate Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptococcal cell wall-induced polyarthritis in the rat. Mechanisms for chronicity and regulation of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. molnar-institute.com [molnar-institute.com]

- 8. Chiral separation of atropine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. hra.nhs.uk [hra.nhs.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Potency and Selectivity: A Technical Guide to the Atropisomerism of (aS)-PH-797804

For Immediate Release

This technical guide provides an in-depth analysis of the atropisomerism and potent inhibitory activity of (aS)-PH-797804, a selective inhibitor of p38 mitogen-activated protein (MAP) kinase. Aimed at researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and underlying signaling pathways related to this compound.

Core Concepts: Atropisomerism and Potency

This compound, chemically known as (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, is a diarylpyridinone that exhibits axial chirality due to restricted rotation around the N-phenylpyridinone bond.[1] This restricted rotation gives rise to two stable, non-interconverting atropisomers: this compound and (aR)-PH-797804.[1] Density functional theory calculations predict a high rotational energy barrier of over 30 kcal/mol, corresponding to a half-life of more than one hundred years at room temperature, making these atropisomers exceptionally stable.[1]

Molecular modeling studies predicted that the (aS) isomer would bind more favorably to the p38α kinase, while the (aR) isomer would experience significant steric hindrance.[1] Subsequent experimental validation confirmed this hypothesis, revealing a greater than 100-fold difference in potency between the two atropisomers.[1][2] The more potent atropisomer was definitively identified as the (aS) isomer, PH-797804, through small-molecule X-ray diffraction.[1]

Quantitative Potency and Selectivity Data

The inhibitory activity of this compound has been characterized across various biochemical and cellular assays. The compound is a potent, ATP-competitive inhibitor of p38α and p38β.[3]

| Target/Assay | Metric | Value (nM) |

| Biochemical Assays | ||

| p38α MAP Kinase | IC50 | 26[3][4][5] |

| Ki | 5.8[3] | |

| p38β MAP Kinase | IC50 | 102[5][6] |

| Ki | 40[3] | |

| Cellular Assays | ||

| LPS-induced TNF-α production (U937 cells) | IC50 | 5.9[3][4] |

| p38 kinase activity (U937 cells) | IC50 | 1.1[3][4] |

| RANKL- and M-CSF-induced osteoclast formation (rat bone marrow cells) | IC50 | 3[3][4] |

| p38α cascade (general) | IC50 | 2.3[7] |

| HSP-27 phosphorylation (U937 cells) | IC50 | 1.05[4] |

| LPS-induced TNFα production (human monocytes) | IC50 | 3.4[4] |

| LPS-induced TNFα release (human PBMC) | IC50 | 15[4] |

This compound demonstrates exceptional selectivity, with inhibitory activity against other kinases such as JNK2, CDK2, ERK2, and various IKKs being greater than 200 μM.[3][4]

Experimental Protocols

Chiral Separation of Atropisomers

The separation of the (aS) and (aR) atropisomers of PH-797804 is achieved using chiral chromatography.[1] While specific column and mobile phase details are proprietary, the general workflow involves the dissolution of the racemic mixture in a suitable organic solvent followed by injection onto a chiral stationary phase. The two atropisomers exhibit different retention times, allowing for their individual collection. The absolute configuration of the separated isomers is then confirmed using techniques such as small-molecule X-ray diffraction.[1]

p38α Kinase Inhibition Assay (Radiometric)

The potency of this compound against p38α kinase is determined using a resin capture assay that measures the phosphorylation of a substrate peptide.[4]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the p38α kinase, the substrate peptide (e.g., epidermal growth factor receptor peptide - EGFRP), and [γ-³³P]ATP.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 25°C for 30 minutes, a timeframe within which product formation is linear.

-

Reaction Termination and Separation: The reaction is stopped by the addition of AG 1x8 ion exchange resin in a sodium formate buffer. This resin binds to the unreacted [γ-³³P]ATP.

-

Quantification: After allowing the resin to settle, an aliquot of the supernatant, containing the ³³P-labeled phosphorylated substrate, is transferred to a 96-well plate. A scintillation cocktail is added, and the radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: LPS-Induced TNF-α Production in U937 Cells

This assay evaluates the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[3][4]

-

Cell Culture: Human U937 monocytic cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and TNF-α production.

-

Incubation: The cells are incubated for a further period (e.g., 18 hours) to allow for cytokine production.

-

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a standard method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is determined by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Visualizing the Science

Atropisomer Separation and Potency Evaluation Workflow

Caption: Workflow for atropisomer separation and potency determination.

p38 MAPK Signaling Pathway Inhibition by this compound

Caption: Inhibition of the p38 MAPK signaling cascade by this compound.

Relationship Between Atropisomerism and Potency

Caption: Atropisomerism dictates binding affinity and subsequent potency.

References

- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]

- 7. axonmedchem.com [axonmedchem.com]

(aS)-PH-797804: A Technical Guide to its Inhibitory Effects on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with demonstrated anti-inflammatory properties. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by selectively targeting the α and β isoforms of p38 MAPK. The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to cellular stress and inflammatory stimuli. By inhibiting p38 MAPK, this compound effectively downregulates the synthesis and release of these key mediators of inflammation.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 / Ki | Reference |

| p38α MAPK | Cell-free enzyme assay | IC50: 26 nM | [1][2][3] |

| p38α MAPK | Cell-free enzyme assay | Ki: 5.8 nM | [1] |

| p38β MAPK | Cell-free enzyme assay | Ki: 40 nM | [1] |

| LPS-induced TNF-α production | Human monocytic U937 cells | IC50: 5.9 nM | [1][2] |

| p38 kinase activity | Human monocytic U937 cells | IC50: 1.1 nM | [1][2] |

| LPS-induced TNF-α production | Human monocytes | IC50: 3.4 nM | [2] |

| LPS-induced TNF-α release | Human PBMC | IC50: 15 nM | [2] |

| RANKL- and M-CSF-induced osteoclast formation | Primary rat bone marrow cells | IC50: 3 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Model | Endpoint | ED50 / Effect | Reference |

| LPS-induced TNF-α in rats | Inhibition of TNF-α production | ED50: 0.07 mg/kg | [1][2] |

| LPS-induced TNF-α in cynomolgus monkeys | Inhibition of TNF-α production | ED50: 0.095 mg/kg | [1][2] |

| Human endotoxin challenge | Inhibition of LPS-induced TNF-α, IL-6, and MK-2 activity | Dose- and concentration-dependent | [1][2] |

| Streptococcal cell wall-induced arthritis in rats | Reduction in joint inflammation and bone loss | Significant reduction | [1][2] |

| Mouse collagen-induced arthritis | Reduction in joint inflammation and bone loss | Significant reduction | [1][2] |

Table 3: Clinical Trial Data in Chronic Obstructive Pulmonary Disease (COPD)

| Biomarker | Patient Population | Treatment | Result | Reference |

| High-sensitivity C-reactive protein (hsCRP) | Moderate to severe COPD | 3 mg this compound daily for 6 weeks | Significant decrease (ratio to placebo: 0.633) | [4] |

| High-sensitivity C-reactive protein (hsCRP) | Moderate to severe COPD | 6 mg this compound daily for 6 weeks | Significant decrease (ratio to placebo: 0.588) | [4] |

| High-sensitivity C-reactive protein (hsCRP) | Moderate to severe COPD | 10 mg this compound daily for 6 weeks | Significant decrease (ratio to placebo: 0.594) | [4] |

| Interleukin-6 (IL-6) | Moderate to severe COPD | This compound (all doses) daily for 6 weeks | No significant difference compared to placebo | [4] |

Experimental Protocols

In Vitro Inhibition of LPS-Induced TNF-α Production in U937 Cells

This protocol describes a general method for evaluating the inhibitory effect of this compound on TNF-α production in a human monocytic cell line.

1. Cell Culture and Differentiation:

-

Human U937 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

To differentiate the monocytes into a macrophage-like phenotype, cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 24 to 48 hours.

2. Compound Treatment and Stimulation:

-

Differentiated U937 cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.

-

Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce the production of TNF-α.

3. Measurement of TNF-α:

-

After a 6-hour stimulation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

-

The percentage of inhibition of TNF-α production is calculated for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

Clinical Evaluation of this compound in COPD Patients

The following outlines the methodology used in a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy and safety of this compound in patients with moderate to severe COPD.[5]

1. Study Design:

-

Patients were randomized to receive once-daily oral doses of this compound (0.5, 3, 6, or 10 mg) or a placebo for 6 weeks.

2. Biomarker Analysis:

-

Blood samples were collected at baseline and at various time points throughout the study.

-

Serum levels of inflammatory biomarkers, including high-sensitivity C-reactive protein (hsCRP) and IL-6, were measured using validated immunoassays.

3. Statistical Analysis:

-

The change from baseline in biomarker levels was compared between the this compound treatment groups and the placebo group.

-

Statistical significance was determined using appropriate statistical models.

Signaling Pathways and Experimental Workflow Visualizations

p38 MAPK Signaling Pathway in Cytokine Production

Caption: p38 MAPK signaling cascade leading to cytokine production.

Experimental Workflow for In Vitro TNF-α Inhibition Assay

Caption: Workflow for in vitro TNF-α inhibition assay.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cellular Pathways with (aS)-PH-797804: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (aS)-PH-797804, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for investigating cellular signaling pathways. This document details the compound's mechanism of action, presents its quantitative inhibitory data, and offers detailed protocols for key experimental procedures.

Introduction to this compound

This compound is a novel N-phenyl pyridinone that acts as an ATP-competitive inhibitor of p38 MAPK, with particular selectivity for the α and β isoforms.[1][2] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in the production of pro-inflammatory mediators.[2] Consequently, this compound serves as a valuable tool for dissecting the roles of p38 MAPK in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[3][4] The molecule is the more potent (aS)-atropisomer, which is over 100-fold more active than its (aR)-counterpart.[5][6]

Mechanism of Action and Cellular Effects

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38α and p38β, thereby preventing the phosphorylation of downstream substrates.[2][3] This blockade of p38 MAPK activity leads to a significant reduction in the production of key inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][7] Furthermore, inhibition of p38 MAPK by this compound has been shown to downregulate the IL-6/STAT3 signaling pathway, a crucial axis in colon tumorigenesis.[3]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| p38α MAPK | Cell-free | 26[1] | 5.8[8] |

| p38β MAPK | Cell-free | 102[1] | 40[8] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| Human U937 cells | Inhibition of p38α kinase-dependent HSP-27 phosphorylation | 1.05[1] |

| Human U937 cells | Inhibition of LPS-induced TNF-α production | 5.9[1] |

| Human monocytes | Inhibition of LPS-induced TNF-α production | 3.4[1] |

| Human PBMC | Inhibition of LPS-induced TNF-α release | 15[1] |

| Primary rat bone marrow cells | Inhibition of RANKL- and M-CSF-induced osteoclast formation | 3[1] |

Table 3: Selectivity of this compound Against Other Kinases

| Kinase | IC50 (µM) |

| JNK2 | >200[1] |

| ERK2 | >200[8] |

| CDK2 | >200[8] |

| IKK1 | >200[8] |

| IKK2 | >200[8] |

| MKK7 | >100[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular pathways.

p38 Kinase Activity Assay (Resin Capture Method)[1]

This assay determines the phosphorylation of a substrate peptide by p38 kinase.

Materials:

-

Recombinant p38α kinase

-

Epidermal growth factor receptor peptide (EGFRP) or GST-c-Jun substrate

-

[γ-³³P]ATP

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

-

This compound stock solution (in DMSO)

-

Resin for capture

Procedure:

-

Prepare reaction mixtures containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the desired concentration, 0.05 to 0.3 µCi of [γ-³³P]ATP, 0.8 mM dithiothreitol, and either 200 µM EGFRP or 10 µM GST-c-Jun.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding 25 nM of p38α kinase to a final volume of 50 µl.

-

Incubate the reactions at 25°C for 30 minutes.

-

Terminate the reaction and capture the phosphorylated substrate using the appropriate resin.

-

Wash the resin to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

LPS-Induced TNF-α Production in U937 Cells[1][9]

This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Materials:

-

Human U937 cells

-

RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

ELISA kit for human TNF-α

Procedure:

-

Culture U937 cells in RPMI 1640 medium.

-

Pre-incubate the cells with varying concentrations of this compound or DMSO for 30 minutes at 37°C.

-

Stimulate the cells with 10 ng/ml of LPS for the desired time period (e.g., 4 hours).

-

Collect the cell culture supernatants by centrifugation.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of p38 MAPK Pathway Activation[3][8]

This method is used to assess the phosphorylation status of p38 MAPK and its downstream targets.

Materials:

-

Cell line of interest (e.g., HeLa, U937)

-

Stimulus (e.g., Anisomycin, LPS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2, anti-total MAPKAPK2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with this compound or DMSO for 1 hour.

-

Stimulate cells with the appropriate agonist for the recommended time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of p38 MAPK in combination with ART reduces SIV-induced immune activation and provides additional protection from immune system deterioration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]

Methodological & Application

Application Notes for (aS)-PH-797804 In Vitro Assays

(aS)-PH-797804 , also known as PH-797804, is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the α and β isoforms.[1][2][3] As a key enzyme in the inflammatory signaling cascade, p38 MAPK regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] Inhibition of p38 MAPK by this compound has demonstrated significant anti-inflammatory effects, making it a valuable tool for research in inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][4]

The (aS) isomer of PH-797804 is significantly more potent than its (aR) counterpart, with over 100-fold greater activity against p38α kinase.[6] In vitro studies have shown that this compound effectively blocks the production of TNF-α in human monocytic cell lines and inhibits osteoclast formation.[1][7] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes key potency and binding affinity data.

| Target/Assay | Cell Line/System | Parameter | Value (nM) |

| p38α MAPK | Cell-free | IC50 | 26[1][3][7] |

| p38α MAPK | Cell-free | Ki | 5.8[1] |

| p38β MAPK | Cell-free | IC50 | 102[3] |

| p38β MAPK | Cell-free | Ki | 40[1] |

| LPS-induced TNF-α production | Human monocytic U937 cells | IC50 | 5.9[1][7] |

| p38 kinase activity | Human monocytic U937 cells | IC50 | 1.1[1][7] |

| RANKL- and M-CSF-induced osteoclast formation | Primary rat bone marrow cells | IC50 | 3[1][7] |

| LPS-induced TNF-α production | Human monocytes | IC50 | 3.4[7] |

| LPS-induced TNF-α release | Human PBMC | IC50 | 15[7] |

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound. Upstream signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) activate IRAK4, which in turn leads to the activation of the p38 MAPK cascade. This compound directly inhibits p38α and p38β, thereby blocking the downstream inflammatory response.

Experimental Protocols

Cell-Free p38α Kinase Inhibition Assay

This protocol describes a resin capture assay to determine the inhibitory effect of this compound on p38α kinase activity by measuring the phosphorylation of a substrate peptide.[7]

Materials:

-

Recombinant human p38α kinase

-

Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun substrate

-

[γ-33P]ATP

-

This compound

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

-

AG 1x8 ion exchange resin

-

96-well plates

-

MicroScint-40 scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the desired concentration, 0.05 to 0.3 µCi of [γ-33P]ATP, 0.8 mM dithiothreitol, and 200 µM EGFRP or 10 µM GST-c-Jun.[7]

-

Add varying concentrations of this compound to the reaction mixture. A DMSO control should be included.

-

Initiate the reaction by adding 25 nM of p38α kinase to a final volume of 50 µL.[7]

-

Incubate the reaction at 25°C for 30 minutes.[7]

-

Stop the reaction and remove unreacted [γ-33P]ATP by adding 150 µL of AG 1x8 ion exchange resin in 900 mM sodium formate (pH 3.0).[7]

-

Mix thoroughly and allow the resin to settle for 5 minutes.[7]

-

Transfer a 50 µL aliquot of the supernatant containing the phosphorylated substrate to a 96-well plate.[7]

-

Add 150 µL of MicroScint-40 scintillation cocktail to each well.[7]

-

Quantify the radioactivity using a microplate scintillation counter to determine the extent of substrate phosphorylation.[7]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Inhibition of LPS-Induced TNF-α Production in U937 Cells

This protocol details a method to assess the potency of this compound in a cellular context by measuring its effect on lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic U937 cell line.[1][7]

Materials:

-

Human monocytic U937 cell line

-

RPMI-1640 cell culture medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at an appropriate density.

-

Pre-treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.[7] A vehicle control (DMSO) should be included.

-

Induce TNF-α production by adding LPS to the cell culture.

-

Incubate the cells for an appropriate time (e.g., 18 hours) to allow for cytokine production.[7]

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PH-797804 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]

- 5. medkoo.com [medkoo.com]

- 6. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Application Notes and Protocols for (aS)-PH-797804 Cell Culture Treatment

(aS)-PH-797804 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments.

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38α and p38β MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation by cellular stressors and inflammatory cytokines leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][] By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade, resulting in potent anti-inflammatory effects.[5][6][7] The "(aS)" designation refers to the specific atropisomer that is over 100-fold more potent than its corresponding "(aR)" isomer.[8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| p38α MAPK | Cell-free | 26 nM | [1][5][9][10] |

| p38β MAPK | Cell-free | 102 nM | [5][9] |

| p38α kinase-dependent HSP-27 phosphorylation | human U937 cells | 1.05 nM | [9] |

| LPS-induced TNF-α production | human U937 cells | 5.9 nM | [1][9][10] |

| LPS-induced p38 kinase activity | human U937 cells | 1.1 nM | [1][9][10] |

| LPS-induced TNF-α production | human monocytes | 3.4 nM | [9] |

| LPS-induced TNF-α release | human PBMC | 15 nM | [1][9] |

| RANKL- and M-CSF-induced osteoclast formation | primary rat bone marrow cells | 3 nM | [1][9] |

| SARS-CoV-2 induced cytotoxicity | Caco-2 cells | 18.85 μM | [1] |

Table 2: Selectivity Profile of this compound

This compound demonstrates high selectivity for p38α/β MAPK. The IC50 values for the following kinases are greater than 200 μM, unless otherwise specified, indicating minimal off-target activity at concentrations effective for p38 inhibition.[1][9][10]

-

CDK2

-

ERK2

-

IKK1

-

IKK2

-

IKKi

-

MAPKAP2

-

MAPKAP3

-

MKK7 (>100 μM)

-

MNK

-

MSK (>164 μM)

-

PRAK

-

RSK2

-

TBK1

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[11] Store the stock solution at -20°C for long-term use.[7] Avoid repeated freeze-thaw cycles.

1.2. Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used.

1.3. Lipopolysaccharide (LPS) Stimulation (Optional): To induce an inflammatory response and activate the p38 MAPK pathway, cells can be treated with LPS. Prepare a stock solution of LPS in sterile PBS or cell culture medium. The final concentration of LPS will need to be optimized for your specific cell line and experimental goals, but a common starting range is 10-100 ng/mL.

Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required for specific cell lines and experimental objectives.

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Pre-treatment (Inhibitor):

-

For experiments investigating the inhibition of a stimulus-induced response, pre-incubate the cells with the desired concentration of this compound for 1 hour before adding the stimulus.[9]

-

Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. A typical starting concentration range is 1 nM to 1 µM.[9]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

-

Stimulation (e.g., LPS):

-

After the pre-incubation period, add the stimulus (e.g., LPS) to the wells containing both the inhibitor and the vehicle control.

-

Do not remove the medium containing this compound.

-

-

Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the endpoint being measured (e.g., 18 hours for TNF-α release).[1][9]

-

Harvesting and Analysis: After incubation, harvest the cells or cell supernatant for downstream analysis, such as Western blotting, ELISA, or apoptosis assays.

Western Blotting Protocol for p38 MAPK Pathway Analysis

This protocol outlines the steps to assess the phosphorylation status of p38 MAPK and its downstream targets.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate or vortex briefly to ensure complete lysis.[12]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, and other relevant downstream targets overnight at 4°C with gentle agitation.[12]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

-

Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess apoptosis using flow cytometry.[15][16]

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired duration to induce apoptosis. Include both positive and negative controls.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant.[15]

-

For suspension cells, collect the cells by centrifugation.

-

-

Cell Washing: Wash the cells twice with cold PBS.[15]

-

Staining:

-

Flow Cytometry Analysis:

Mandatory Visualization

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Caption: A generalized workflow for cell culture treatment with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]

- 3. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PH-797804 - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. PH-797804 | p38 MAPK | Autophagy | TargetMol [targetmol.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for (aS)-PH-797804

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein (MAP) kinase, with demonstrated anti-inflammatory properties.[1][2][3][4] It exhibits greater potency for p38α (IC₅₀ = 26 nM) and p38β (IC₅₀ = 102 nM) over other kinases, making it a valuable tool for investigating the p38 MAPK signaling pathway in various biological processes and a potential therapeutic agent for inflammatory diseases.[2][3] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo studies.

Solubility Data

This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous solutions.[5] The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to ensure maximum solubility, as the compound's solubility can be affected by the presence of water, especially in hygroscopic solvents like DMSO.[3]

| Solvent | Concentration | Notes |

| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL (104.76 mM)[3] | Ultrasonic treatment may be required to achieve complete dissolution.[3] Use of newly opened, anhydrous DMSO is recommended.[3] |

| 14 mg/mL[5] | ||

| ≥ 23.85 mg/mL[6] | ||

| DMF (Dimethylformamide) | 12.5 mg/mL[5] | |

| Ethanol | 2.5 mg/mL[5] | |

| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[5] |

Note: Solubility can vary between different batches and sources of the compound and solvents.

Experimental Protocols

In Vitro Experiments: Preparation of Stock and Working Solutions

For most in vitro cell-based assays, this compound is typically dissolved in DMSO to prepare a high-concentration stock solution, which is then further diluted in a cell culture medium to the desired final concentration.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 477.3 g/mol ), weigh out 4.773 mg of the compound.

-

Adding the Solvent: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be applied.[3] Visually inspect the solution to ensure there are no visible particles.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for at least 6 months.

Preparation of Working Solutions:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Serially dilute the stock solution with a sterile cell culture medium to achieve the desired final concentration for your experiment.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Figure 1. Workflow for preparing this compound solutions for in vitro use.

In Vivo Experiments: Preparation of Formulations

For in vivo studies, this compound is often administered orally. A common method involves creating a suspension of the compound in a suitable vehicle, such as carboxymethylcellulose sodium (CMC-Na). It is recommended to prepare these formulations fresh on the day of the experiment.[3]

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water)

-

Sterile tubes

-

Homogenizer or sonicator

-

Vortex mixer

Protocol for Preparing an Oral Suspension:

-

Vehicle Preparation: Prepare the desired vehicle solution (e.g., 0.5% CMC-Na in sterile water).

-

Weighing the Compound: Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

-

Suspension Preparation:

-

Add the weighed compound to a sterile tube.

-

Add a small volume of the vehicle and vortex to create a paste.

-

Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

-

For a more homogeneous suspension, use a homogenizer or sonicator.

-

-

Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the p38 MAP kinase signaling pathway.[1][2] This pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[7][8] The canonical activation of p38 involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates p38 MAPK.[7][8] Once activated, p38 phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] By inhibiting p38, this compound effectively blocks this inflammatory cascade.

Figure 2. Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Safety Precautions

-

Handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can effectively prepare and utilize this compound for their experimental needs, ensuring the generation of accurate and reproducible data in the study of p38 MAPK-mediated cellular processes.

References

- 1. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

- 7. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (aS)-PH-797804 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms with IC50 values of 26 nM and 102 nM, respectively. It is the more potent atropisomer of the racemic compound PH-797804.[1] This compound has demonstrated significant anti-inflammatory properties in various preclinical models, making it a valuable tool for studying the role of the p38 MAPK signaling pathway in inflammatory diseases such as rheumatoid arthritis. These application notes provide a summary of recommended dosages, detailed experimental protocols for relevant animal models, and an overview of the targeted signaling pathway.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the reported in vivo efficacy of this compound in various animal models of inflammation and arthritis. Oral administration of this compound has been shown to be effective in these models.[2][3]

Table 1: Efficacy in Acute Inflammation Models

| Animal Model | Species | Administration Route | Dosage | Effect | Reference |

| Lipopolysaccharide (LPS)-induced endotoxemia | Rat | Oral | 0.001 - 1 mg/kg | Dose-dependent inhibition of TNF-α production | [2] |

| Lipopolysaccharide (LPS)-induced endotoxemia | Rat | Oral | ED50: 0.07 mg/kg | Inhibition of acute inflammatory responses | [2][3] |

| Lipopolysaccharide (LPS)-induced endotoxemia | Cynomolgus Monkey | Oral | ED50: 0.095 mg/kg | Inhibition of acute inflammatory responses | [2][3] |

Table 2: Efficacy in Chronic Arthritis Models

| Animal Model | Species | Administration Route | Treatment Duration | Dosage (Recommended Range) | Effect | Reference |

| Streptococcal Cell Wall (SCW)-Induced Arthritis | Rat | Oral | 10 days | 0.1 - 1 mg/kg/day | Significant reduction in joint inflammation and bone loss | [2][3] |

| Collagen-Induced Arthritis (CIA) | Mouse | Oral | 10 days | 0.1 - 1 mg/kg/day | Significant reduction in joint inflammation and bone loss | [2][3] |

*Note: The precise daily dosage for the 10-day studies in the arthritis models is not explicitly stated in the reviewed literature. The recommended dosage range is an estimation based on the provided ED50 values in acute models and the general dosage range for in vivo efficacy. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Experimental Protocols

Formulation of this compound for Oral Administration

For oral gavage in rodents, this compound can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in water. Alternatively, a solution can be prepared using the following formulation:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Another simpler formulation for oral administration is:

-

10% DMSO

-

90% Corn Oil

Preparation: First, dissolve this compound in DMSO. Then, add the other components of the vehicle sequentially while vortexing to ensure a homogenous solution or a fine suspension. The formulation should be prepared fresh daily.

Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

This compound

-

Vehicle for oral administration

Procedure:

-

Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing an equal volume of the CII solution with CFA until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

-

Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of CII per mouse.

-

Booster Immunization (Day 21): Prepare a CII emulsion with IFA as described in step 1. Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.

-

Monitoring of Arthritis: Begin monitoring the mice for signs of arthritis around day 24. Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.

-

Treatment with this compound: Once clinical signs of arthritis are evident (e.g., from day 25), begin daily oral administration of this compound or vehicle. A recommended starting dose is in the range of 0.1 - 1 mg/kg/day. Continue treatment for the desired period (e.g., 10 days).

-

Assessment of Efficacy: Continue to monitor arthritis scores daily. At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.

Protocol 2: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This protocol describes the induction of a biphasic arthritis in Lewis rats.

Materials:

-

Female Lewis rats (6-8 weeks old)

-

Streptococcal cell wall fragments (e.g., from Group A streptococci)

-

Sterile saline

-

This compound

-

Vehicle for oral administration

Procedure:

-

Induction of Arthritis (Day 0): Resuspend the SCW fragments in sterile saline. Inject a single intraperitoneal (i.p.) dose of SCW (typically 30 µg of rhamnose/g body weight).

-